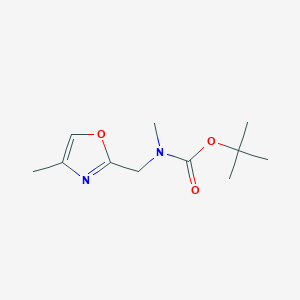

Tert-butyl methyl((4-methyloxazol-2-yl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-methyl-N-[(4-methyl-1,3-oxazol-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-8-7-15-9(12-8)6-13(5)10(14)16-11(2,3)4/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTBJXVYGJPYQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)CN(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via two key stages:

- Formation of the oxazole ring through cyclization of suitable nitrile or amide intermediates.

- Introduction of the tert-butyl methyl carbamate group via carbamoylation or esterification reactions.

This approach leverages well-established heterocyclic chemistry, nucleophilic substitution, and carbamate formation techniques.

Preparation of the Oxazole Core

- Starting Material: 2-Amino alcohol derivatives or amino acids (e.g., N-BOC-D-Serine) serve as precursors.

- Conversion to Nitriles: The amino alcohols are transformed into nitriles or amides, often via dehydration or amidation.

- Cyclization to Oxazole: Nitrile intermediates undergo cyclization using reagents such as ferric chloride or other cyclization agents, forming the 4-methyl-oxazol-2-yl moiety.

Amide or nitrile precursor + ferric chloride → Cyclization → 4-methyl-oxazol-2-yl derivative

This is supported by the synthesis route described in patent CN102020589B, where acyl chlorides are cyclized to form oxazoles via ferric chloride-mediated cyclization.

Stereochemical Considerations

The synthesis aims for stereoselectivity, especially for the R-enantiomer relevant to pharmaceutical applications. As per patent CN102020589B, the process involves chiral starting materials like N-BOC-D-Serine, which influence the stereochemistry of the final product.

Representative Data Table of Preparation Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 1. Cyclization | Acyl chlorides + FeCl₃ | DCM or ethyl acetate | Room temp | 12-24h | ~81.6% | From amide to oxazole |

| 2. Alkylation | Methyl sulfate + K₂CO₃ | Ethyl acetate | 0°C to room temp | 4-8h | 92-97% | Methylation at oxazole |

| 3. Carbamate formation | tert-Butyl methyl chloroformate | DCM or THF | 0°C to room temp | 2-4h | Variable | Introduction of tert-butyl methyl carbamate |

Summary of Research Findings

- The synthesis of the oxazole core via ferric chloride-mediated cyclization is well-documented, providing high yields and regioselectivity.

- Alkylation with methylating agents is a critical step, requiring controlled temperature to prevent overalkylation.

- Carbamate formation is achieved through reaction with chloroformates, with reaction conditions optimized to prevent side reactions.

- The stereochemistry is predominantly controlled by chiral starting materials, with N-BOC-D-Serine being a preferred precursor.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl methyl((4-methyloxazol-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of corresponding oxazole derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

Tert-butyl methyl((4-methyloxazol-2-yl)methyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl methyl((4-methyloxazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-butyl (4-((Substitutedbenzo[d]oxazol-2-ylamino)phenyl)amino)-4-oxobutyl) carbamate

- Structural Differences : This compound features a benzo[d]oxazole core instead of a 4-methyloxazole. The benzoxazole moiety increases aromaticity and planarity, enhancing π-π stacking interactions in biological systems.

- Synthesis : Prepared via coupling of 2-methoxy-N1-(substitutedbenzoxazol-2-yl)benzene-1,4-diamine derivatives with activated carbonyl intermediates .

- Functional Implications : Demonstrated anti-inflammatory activity by inhibiting LPS-induced cytokine release, suggesting that the benzoxazole ring improves target engagement compared to simpler oxazole derivatives .

(S)-Tert-butyl (1-amino-1-(hydroxyimino)-3-methylbutan-2-yl)(methyl)carbamate

- Synthesis : Utilizes 1,1′-carbonyldiimidazole-mediated cyclization in tetrahydrofuran (THF) at elevated temperatures (65°C), followed by acid hydrolysis to yield oxadiazolone derivatives .

- Functional Implications: The hydroxyimino group facilitates conversion to 1,2,4-oxadiazol-5(4H)-one, a bioisostere for carboxylic acids, enhancing metabolic stability in drug candidates .

Tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate

- Structural Differences : Substituted with a thiazole ring and a nitrobenzoyl group, introducing sulfur-based electronic effects and electron-withdrawing properties.

- Synthesis : Involves oxidation of tert-butyl (2-(methylthio)thiazol-4-yl)carbamate with 3-chloroperbenzoic acid to install the sulfonyl group .

- Functional Implications : The thiazole and nitro groups enhance binding to kinase active sites, as evidenced in studies on CDK9 inhibitors .

Tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate

- Structural Differences: Contains a cyclohexyl scaffold with methoxy and amino groups, conferring conformational rigidity and polar surface area.

- Synthesis: Derived from 1-(aminomethyl)-4-methoxycyclohexanamine via Boc protection under standard conditions .

- Functional Implications : The cyclohexyl-methoxy moiety improves blood-brain barrier penetration, making it relevant for central nervous system (CNS)-targeted therapeutics .

Albendazole (Methyl[5-(propylthio)-1H-benzimidazol-2-yl]carbamate)

- Structural Differences : A benzimidazole carbamate with a propylthio side chain, contrasting with the oxazole-based structure of the target compound.

- Functional Implications : Marketed as a broad-spectrum anthelmintic, Albendazole’s efficacy arises from the benzimidazole core’s ability to disrupt parasite microtubule assembly .

Tabular Comparison of Key Attributes

Research Findings and Implications

- Heterocyclic Influence : Oxazole derivatives generally exhibit lower metabolic stability than benzoxazole or benzimidazole analogs due to reduced aromaticity and enzyme resistance .

- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl, nitro) enhance target affinity in kinase inhibitors but may reduce solubility .

- Stereochemical Considerations : Branched alkyl chains (e.g., in ) improve stereoselective binding but complicate synthetic routes .

Biological Activity

Tert-butyl methyl((4-methyloxazol-2-yl)methyl)carbamate is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

This compound is a carbamate derivative characterized by its tert-butyl group and a 4-methyloxazole moiety. Its chemical structure allows for various interactions with biological targets, making it a candidate for further research in pharmacology and biochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, thereby altering cellular signaling pathways. For instance, it has been shown to affect enzymes involved in metabolic processes, which may have implications for diseases like diabetes and cancer.

- Receptor Modulation : It can modulate receptor functions, influencing various physiological responses. This modulation can lead to changes in cell proliferation and apoptosis, particularly in cancer cells.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Its ability to inhibit specific signaling pathways associated with tumor growth has been documented:

- Case Study 1 : In vitro assays demonstrated that the compound inhibited the proliferation of breast cancer cells by targeting the PI3K/Akt pathway. This pathway is crucial for cell survival and growth, suggesting that the compound could be developed into a therapeutic agent for breast cancer treatment.

Neuroprotective Effects

The compound has also shown promise in neuroprotection:

- Case Study 2 : Research indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This effect was mediated through the modulation of antioxidant enzyme activities, highlighting its potential in treating neurodegenerative diseases.

Diabetes Management

In the context of diabetes, this compound's inhibition of BACE2 (beta-secretase 2) has been explored:

- Case Study 3 : Inhibition of BACE2 was found to enhance beta-cell survival in pancreatic models. This suggests that this compound may play a role in improving insulin production and glucose metabolism, presenting a novel approach for type 2 diabetes management .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl methyl((4-methyloxazol-2-yl)methyl)carbamate, and what analytical techniques are recommended for confirming its structure?

Answer:

The compound is typically synthesized via alkylation or carbamate coupling reactions. For example, a validated route involves lithiation of a precursor (e.g., 21 in ) using s-BuLi and TMEDA in diethyl ether at −78°C, followed by methyl iodide quench. Purification via silica gel chromatography (e.g., CHCl/MeOH gradients) yields the product. Structural confirmation requires:

- H NMR : Key signals include the tert-butyl group (δ 1.46 ppm, singlet) and oxazole protons (δ 7.30 ppm, quartet) .

- Mass spectrometry : LRMS-ESI ([M+H] at m/z 241) confirms molecular weight .

- Polarimetry : For stereochemical analysis if chiral centers are present (e.g., derivatives in ) .

Basic: What safety precautions should be implemented when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (e.g., N95 masks) if airborne particulates are generated .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors .

- Storage : Keep in airtight containers at room temperature, away from strong oxidizers/acids .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers optimize the reaction yield of this compound when encountering low conversion rates during alkylation steps?

Answer:

Low yields in alkylation may arise from incomplete lithiation or competing side reactions. Optimize by:

- Temperature Control : Maintain strict −78°C during lithiation (as in ) to minimize decomposition .

- Stoichiometry : Adjust equivalents of s-BuLi (1.3–1.5 eq) and methyl iodide (1.2–2.0 eq) to ensure complete conversion .

- Catalyst Screening : Test alternative bases (e.g., CsCO in DMF at 80°C) to enhance reactivity, as seen in analogous carbamate syntheses .

Advanced: What strategies are effective in resolving enantiomeric mixtures of this compound derivatives during asymmetric synthesis?

Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) for preparative separation .

- Chiral Auxiliaries : Introduce temporary stereochemical directors (e.g., Evans oxazolidinones) during synthesis, as demonstrated in tert-butyl carbamate derivatives .

- Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer .

Advanced: How should researchers address discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns) when characterizing this compound analogs?

Answer:

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at elevated temperatures (e.g., 60°C) .

- 2D Techniques : Use COSY or NOESY to assign coupling patterns and confirm regiochemistry .

- Crystallography : Obtain single-crystal X-ray structures for ambiguous cases, as done for related carbamates in .

Advanced: What computational chemistry approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Model transition states using Gaussian or ORCA to predict activation energies for substitution at the carbamate carbonyl .

- Molecular Dynamics : Simulate solvation effects (e.g., THF vs. DMF) on reaction pathways .

- Docking Studies : For biological applications, assess binding interactions with target enzymes using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.